A 419259 (GMP)

Kinase Selectivity Src Family Kinases Off-Target Profiling

A 419259 (GMP) is a second-generation pyrrolo-pyrimidine SFK inhibitor with exceptional selectivity—Src IC50=9 nM vs. c-Abl IC50=3,000 nM (>300-fold window)—eliminating confounding off-target effects seen with dual Src/Abl inhibitors like dasatinib. GMP-grade manufacturing ensures traceability and quality assurance for cell therapy R&D, including ex vivo stem cell expansion and differentiation protocols. Its validated efficacy in reducing AML LSC burden in PDX models (30 mg/kg BID) bridges mechanistic studies to translational application. Choose A 419259 (GMP) for unambiguous SFK-pathway interrogation and IND-enabling research.

Molecular Formula C29H34N6O
Molecular Weight 482.6 g/mol
CAS No. 364042-47-7
Cat. No. B1231660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 419259 (GMP)
CAS364042-47-7
SynonymsA 419259
A-419259
A419259
Molecular FormulaC29H34N6O
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6
InChIInChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32)
InChIKeyFDVSOQRNTAPCHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A 419259 (GMP) 364042-47-7: A Highly Selective Pyrrolo-Pyrimidine Src Family Kinase Inhibitor for Myeloid Leukemia Research


A 419259 (GMP) (CAS: 364042-47-7) is a second-generation pyrrolo-pyrimidine inhibitor specifically engineered to achieve enhanced selectivity for Src family kinases (SFKs) relative to other cytoplasmic tyrosine kinases [1]. It potently inhibits Src, Lck, Lyn, and Hck with IC50 values of 9 nM, <3 nM, <3 nM, and 11.26 nM, respectively [2], and demonstrates profound selectivity against off-target kinases such as c-Abl (IC50 = 3,000 nM) and PKC (IC50 = >33 µM) [3]. This GMP-grade compound is indicated for use as an auxiliary reagent in cell therapy research and development workflows [4].

Why A 419259 Cannot Be Interchanged with Clinical or Pan-Kinase Src Inhibitors


Generic substitution of Src family kinase (SFK) inhibitors is scientifically invalid due to significant divergence in selectivity profiles and off-target liabilities, which directly impact experimental reproducibility and biological interpretation. Unlike multi-targeted clinical agents such as dasatinib (potent Bcr-Abl inhibition) or bosutinib (Abl co-inhibition) , A 419259 is a pyrrolo-pyrimidine derivative optimized for SFK-specific targeting with minimal cross-reactivity against c-Abl (IC50 = 3,000 nM) and PKC (IC50 = >33 µM) [1]. Furthermore, its broad KINOMEscan selectivity (S-Score of 0.04) distinguishes it from less selective Src inhibitors, ensuring that observed phenotypic effects can be attributed with higher confidence to SFK pathway modulation rather than confounding off-target kinase inhibition [2].

A 419259 (GMP) Quantified Differentiation: Direct Comparative Evidence for Procurement Decisions


Narrow Src Family Kinase Inhibition: >333-Fold Selectivity Over c-Abl vs. Dasatinib

A 419259 exhibits a marked selectivity advantage for Src family kinases over c-Abl when directly compared to dasatinib, a common alternative Src inhibitor. The selectivity ratio (c-Abl IC50 / Src IC50) for A 419259 is 333, significantly higher than the ratio for dasatinib, which is a dual Src/Abl inhibitor with near-equipotent activity against both kinases [1][2]. This indicates that A 419259 will predominantly inhibit SFKs at its active concentration range, whereas dasatinib will simultaneously inhibit Bcr-Abl and Src pathways, potentially confounding results in leukemia models where Bcr-Abl signaling is also a key driver .

Kinase Selectivity Src Family Kinases Off-Target Profiling

Proprietary Second-Generation Pyrrolo-Pyrimidine Scaffold: Designed for Enhanced SFK Selectivity

A 419259 is a second-generation pyrrolo-pyrimidine inhibitor, a chemical scaffold specifically designed to enhance selectivity toward Src family kinases relative to other cytoplasmic tyrosine kinases [1]. This is a deliberate structural optimization over first-generation compounds like PP2, which also bear a pyrrolo-pyrimidine core but possess a different selectivity profile and are known to inhibit other kinases at higher concentrations [2]. The optimization of the A 419259 scaffold has resulted in an S-Score of 0.04 in a broad KINOMEscan panel of 468 kinases, quantifying it as a very selective inhibitor, a level of kinome-wide selectivity not achieved by earlier SFK inhibitors [3].

Medicinal Chemistry Chemical Scaffold Pyrrolo-Pyrimidine

Discriminant Anti-Proliferative Activity: Potent in Ph+ Leukemia Cells but Inactive in Ph- Controls

A 419259 demonstrates a clear functional distinction by potently inhibiting the growth of Philadelphia chromosome-positive (Ph+) myeloid leukemia cells (K-562 IC50 = 0.1-0.3 µM; Meg-01 IC50 = 0.1 µM) while showing no activity against Ph-negative (Ph-) TF-1 and HEL cells [1]. In contrast, the dual Src/Abl inhibitor bosutinib, while also potent against Ph+ cells (K-562 IC50 = 20 nM), is not reported to have this clean functional discrimination . The inactivity of A 419259 against Ph- cells, despite its potent SFK inhibition, supports its mechanism of action as specifically targeting Bcr-Abl-driven, SFK-dependent oncogenic signaling, a finding that is not universally observed with other SFK inhibitors and underscores its pathway-specific utility [2].

Chronic Myeloid Leukemia Anti-Proliferative BCR-ABL

In Vivo Efficacy in AML PDX Models: Reduction of Leukemic Stem Cell Burden

A 419259 (GMP) demonstrates validated in vivo efficacy in clinically relevant patient-derived xenograft (PDX) models of Acute Myeloid Leukemia (AML), a key differentiator for translational research applications. In these models, twice-daily administration at 30 mg/kg significantly reduced the total number of AML cells and, notably, the AML stem cell population in both bone marrow and spleen [1]. This activity is supported by its in vitro selectivity profile, which includes potent inhibition of Hck (IC50 = 11.26 nM), a kinase specifically implicated in AML stem cell maintenance [2][3]. This in vivo data set provides a level of target validation and functional evidence for AML applications that is not available for many less selective or clinical-stage SFK inhibitors.

Acute Myeloid Leukemia In Vivo Efficacy Leukemic Stem Cells

GMP-Grade Manufacturing: Regulatory-Compliant Material for Cell Therapy Research

A 419259 (GMP) is specifically manufactured and released under Good Manufacturing Practice (GMP) guidelines, distinguishing it from standard research-grade material (e.g., Cayman 25605 or Selleck S8721). This grade is explicitly designed for use as an auxiliary reagent in cell therapy research and development, ensuring compliance with regulatory standards for material quality, traceability, and consistency [1]. While other vendors provide high-purity research-grade A 419259 (e.g., Cayman offers ≥98% purity), the GMP designation guarantees that the compound has been produced under a documented and audited quality system, which is a non-negotiable requirement for studies intended to support Investigational New Drug (IND) applications or for use in the manufacture of cell-based therapeutics [2].

GMP Manufacturing Cell Therapy Quality Control

Key Application Scenarios for A 419259 (GMP) in Leukemia Research and Cell Therapy


Investigating Src Family Kinase Signaling in Bcr-Abl-Driven Leukemias

A 419259 (GMP) is optimally suited for dissecting the specific contribution of Src family kinases (SFKs) to Bcr-Abl-driven oncogenesis in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) models. Its high selectivity for SFKs over c-Abl (IC50 = 3,000 nM vs. Src IC50 = 9 nM) [1] ensures that observed anti-proliferative effects, such as the IC50 of 0.1-0.3 µM in K-562 cells [2], are attributable to SFK inhibition rather than direct Bcr-Abl inhibition. This is particularly critical when comparing results to dual Src/Abl inhibitors like dasatinib or bosutinib, whose potent Abl inhibition confounds pathway-specific analysis .

Preclinical Evaluation of SFK Inhibition in Acute Myeloid Leukemia (AML) Stem Cells

This compound is a leading candidate for translational studies focused on targeting leukemic stem cells (LSCs) in Acute Myeloid Leukemia (AML). It has demonstrated significant in vivo efficacy in reducing AML LSC burden in the bone marrow and spleen of patient-derived xenograft (PDX) models at a dose of 30 mg/kg twice daily [3]. This application leverages its potent inhibition of Hck (IC50 = 11.26 nM) [4], a kinase linked to poor prognosis and therapy resistance in AML [5]. Using A 419259 (GMP) provides a direct link between in vitro mechanistic studies and in vivo functional validation, supporting the development of SFK-targeted therapies for this indication.

Auxiliary Reagent for GMP-Compliant Cell Therapy Manufacturing Research

The GMP-grade designation of A 419259 is a critical enabler for research and development of cell-based therapies. It is specifically indicated for use as an auxiliary reagent in processes such as ex vivo stem cell expansion or differentiation [6]. For example, its documented ability to inhibit murine embryonic stem cell differentiation at 300 nM while maintaining pluripotency [7] highlights its utility in protocols requiring precise control of cell fate. The GMP manufacturing standard provides the necessary quality assurance, traceability, and documentation required for studies that may eventually support an Investigational New Drug (IND) filing, bridging the gap between academic research and clinical translation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for A 419259 (GMP)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.